Cas no 936845-85-1 (tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate)
tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 4-[6-[(5-formyl-2-thiazolyl)amino]-2-methyl-4-pyrimidinyl]-, 1,1-...
- 1-Piperazinecarboxylic acid, 4-[6-[(5-forMyl-2-thiazolyl)aMino]-2-Methyl-4-pyriMidinyl]-, 1,1-diMethylethyl ester
- 4-[6-(5-formyl-thiazol-2-ylamino)-2-methyl-pyrimidin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester
- tert-butyl 4-[6-[(5-formyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate
- tert-Butyl 4-{6-[(5-formyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperazine-1-carboxylate
- DTXSID40730612
- tert-Butyl4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
- 936845-85-1
- SCHEMBL5429400
- DB-367240
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- Inchi: 1S/C18H24N6O3S/c1-12-20-14(22-16-19-10-13(11-25)28-16)9-15(21-12)23-5-7-24(8-6-23)17(26)27-18(2,3)4/h9-11H,5-8H2,1-4H3,(H,19,20,21,22)
- InChI Key: SHODBVDDXHNATD-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CN=C1NC1=CC(=NC(C)=N1)N1CCN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Exact Mass: 404.16305982g/mol
- Monoisotopic Mass: 404.16305982g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 552
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 129Ų
tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM165611-1g |
tert-butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate |
936845-85-1 | 95% | 1g |
$893 | 2021-08-05 | |
| Chemenu | CM165611-1g |
tert-butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate |
936845-85-1 | 95% | 1g |
$892 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667047-1g |
Tert-butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate |
936845-85-1 | 98% | 1g |
¥6451.00 | 2024-04-24 | |
| Crysdot LLC | CD11009397-1g |
tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate |
936845-85-1 | 95+% | 1g |
$947 | 2024-07-19 |
tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
Comprehensive Overview of tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 936845-85-1)
The compound tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 936845-85-1) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a thiazole ring, a pyrimidine core, and a piperazine moiety, this compound serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting kinase inhibitors and antimicrobial agents.
In recent years, the demand for highly functionalized heterocycles like tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate has surged due to their role in developing novel therapeutics. The formyl group on the thiazole ring offers a reactive handle for further derivatization, making it a valuable building block in medicinal chemistry. This aligns with the growing trend of fragment-based drug design (FBDD), where small molecules with diverse functional groups are used to optimize drug candidates.
The compound's CAS No. 936845-85-1 is frequently searched in academic and industrial databases, reflecting its relevance in structure-activity relationship (SAR) studies. Its piperazine-carboxylate segment is particularly noteworthy, as piperazine derivatives are known for their pharmacokinetic benefits, including improved solubility and bioavailability. These properties are critical in addressing challenges like drug resistance and target selectivity, which are hot topics in modern pharmacology.
From a synthetic chemistry perspective, tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate exemplifies the convergence of multicomponent reactions and catalyzed coupling methodologies. Researchers often explore its preparation via Pd-catalyzed cross-coupling or microwave-assisted synthesis, techniques that align with the industry's push toward green chemistry and process optimization. Such methods reduce waste and improve yields, addressing the sustainability concerns prevalent in chemical manufacturing.
Beyond pharmaceuticals, this compound's thiazole-pyrimidine hybrid structure has implications in material science, particularly in designing organic semiconductors and fluorescent probes. Its ability to form stable complexes with metals makes it a candidate for chelation therapy applications, another area of growing interest. These interdisciplinary applications highlight its versatility and underscore why CAS No. 936845-85-1 remains a focal point in scientific literature.
In summary, tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate represents a nexus of innovation in drug discovery and beyond. Its structural complexity, coupled with its adaptability to modern synthetic techniques, positions it as a key player in addressing contemporary challenges in life sciences and advanced materials. As research continues to unravel its full potential, this compound is poised to remain a subject of intense study and application.
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